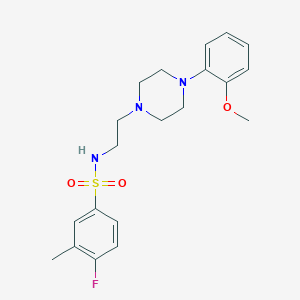

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a class of sulfonamide derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core The piperazine ring is often synthesized through the reaction of 2-methoxyphenylamine with appropriate reagents to form the piperazine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure large quantities are produced efficiently. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Radioligand Applications

One of the primary applications of MPPF is as a radioligand for imaging studies in neuroscience. Specifically, it is utilized in Positron Emission Tomography (PET) to study serotonin receptors, particularly the 5-HT1A subtype. The ability to selectively bind to these receptors allows researchers to investigate various neurological disorders, including depression and anxiety disorders.

Case Study: Neuroimaging

In a study focusing on the binding affinity of MPPF to serotonin receptors, researchers demonstrated that MPPF could effectively visualize 5-HT1A receptor distribution in vivo. This capability is crucial for understanding the pathophysiology of mood disorders and evaluating the efficacy of serotonergic drugs .

Antibacterial Properties

Recent investigations have highlighted the antibacterial activity of compounds related to MPPF. Studies have shown that derivatives containing similar piperazine structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Research Findings

- In vitro tests revealed that certain piperazine derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as potential leads for developing new antibiotics .

- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways, although further research is required to elucidate these mechanisms fully.

Therapeutic Potential

Beyond its applications in imaging and antibacterial activity, MPPF has shown promise in various therapeutic contexts:

Antidepressant Activity

Research indicates that MPPF may possess antidepressant-like effects due to its interaction with serotonin receptors. Its ability to modulate serotonin levels suggests potential use in treating depressive disorders .

Anticancer Research

Preliminary studies have also explored the anticancer potential of MPPF derivatives. Some analogs have been tested for their ability to inhibit tumor cell proliferation in vitro, showing promising results against various cancer cell lines .

Summary Table: Applications of MPPF

| Application Area | Description | Key Findings |

|---|---|---|

| Radioligand | Imaging serotonin receptors via PET | Effective visualization of 5-HT1A receptor distribution |

| Antibacterial Activity | Efficacy against MRSA and E. coli | Significant antibacterial properties observed |

| Antidepressant Activity | Modulation of serotonin levels | Potential use in treating depressive disorders |

| Anticancer Research | Inhibition of tumor cell proliferation | Promising results against various cancer cell lines |

Wirkmechanismus

This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the sulfonamide group. Similar compounds include other sulfonamide derivatives and piperazine-based molecules. These compounds may have similar applications but differ in their chemical properties and biological activities.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-2-pyridinylnaphthalenesulfonamide

Biologische Aktivität

4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, commonly referred to as MPPF, is a compound with significant biological activity primarily related to its interaction with various neurotransmitter systems. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for MPPF is C25H27FN4O2 with a molecular mass of 434.51 g/mol . The structure includes a piperazine moiety which is crucial for its pharmacological activities, particularly in modulating serotonin and dopamine receptors.

| Property | Value |

|---|---|

| Molecular Formula | C25H27FN4O2 |

| Molecular Weight | 434.51 g/mol |

| CAS Registry Number | 155204-26-5 |

| InChIKey | YJZYDPRMWYWYCG-UHFFFAOYSA-N |

| SMILES | O=C(C1=CC=C(F)C=C1)N(C2=NC=CC=C2)CCN3CCN(C=4C=CC=CC4OC)CC3 |

MPPF has been identified as a potent serotonin receptor antagonist , particularly at the 5-HT1A receptor. This interaction is significant in the treatment of various neurological disorders, including anxiety and depression . Additionally, it exhibits inhibitory effects on dopamine receptors, which may contribute to its therapeutic profile in managing conditions like schizophrenia .

Antidepressant and Anxiolytic Effects

Research indicates that MPPF can enhance serotonergic neurotransmission, leading to increased levels of serotonin in the synaptic cleft. This mechanism underlies its potential antidepressant effects. In animal models, MPPF administration resulted in decreased immobility time in forced swim tests, suggesting an antidepressant-like effect .

Study 1: Serotonin Receptor Binding

In a study assessing various compounds for their binding affinity to serotonin receptors, MPPF demonstrated a high affinity for the 5-HT1A receptor with an IC50 value in the nanomolar range. This potency suggests its potential utility in treating mood disorders .

Study 2: Dopamine Receptor Interaction

Another study focused on the compound's interaction with dopamine receptors. MPPF exhibited competitive inhibition at D2 receptors, which is crucial for its application in treating psychotic disorders. The binding affinity was comparable to established antipsychotic medications .

Table 2: Pharmacological Activity of MPPF

| Target Receptor | Activity Type | Binding Affinity (IC50) |

|---|---|---|

| 5-HT1A | Antagonist | Low nM |

| D2 | Antagonist | Moderate nM |

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O3S/c1-16-15-17(7-8-18(16)21)28(25,26)22-9-10-23-11-13-24(14-12-23)19-5-3-4-6-20(19)27-2/h3-8,15,22H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWYLCPKJDDVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.